![molecular formula C87H148N26O24 B1602720 Cks-17 CAS No. 99273-04-8](/img/structure/B1602720.png)
Cks-17
Vue d'ensemble
Description
Cks-17 is a synthetic bioactive peptide composed of 17 amino acids. It is homologous to a highly conserved region of human and animal retroviral transmembrane envelope proteins. This peptide exhibits significant immunoregulatory functions, including the suppression of cell-mediated immunity and the inhibition of cytokine production such as interleukin 12, interleukin 2, gamma interferon, and tumor necrosis factor alpha, while enhancing interleukin 10 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cks-17 is synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The use of advanced purification techniques, such as preparative HPLC, ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cks-17 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at specific amino acid residues, such as methionine and cysteine, leading to the formation of sulfoxides and disulfides, respectively.
Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents.
Substitution: Amino acid derivatives with protecting groups are used in SPPS to introduce specific substitutions.
Major Products Formed
The major products formed from these reactions include oxidized peptides with sulfoxide or disulfide bonds, reduced peptides with free thiol groups, and substituted peptides with altered amino acid sequences .
Applications De Recherche Scientifique
Immunosuppressive Properties
CKS-17 has been extensively studied for its ability to modulate immune responses. Research indicates that it can inhibit T-cell mediated responses, making it a potential candidate for treating inflammatory diseases.
- Mechanism of Action : this compound activates several intracellular signaling pathways, including the MAPK pathway, which involves ERK1/2 and MEK activation. This activation leads to increased levels of cyclic AMP (cAMP) and modulation of cytokine production, notably inhibiting pro-inflammatory cytokines like IL-12 and TNF-α while enhancing IL-10 production .
- Case Study : In a study involving mouse models for skin inflammation, this compound was shown to significantly reduce ear swelling induced by irritants. Mice treated with this compound exhibited a reduction in inflammatory cytokines such as IL-6 and TNF-α, indicating its potential for therapeutic applications in conditions like allergic contact dermatitis and eczema .
Therapeutic Applications
The immunosuppressive effects of this compound suggest its utility in various therapeutic contexts:
- Cancer Therapy : Given its ability to modulate immune responses, this compound may be beneficial in cancer treatments where immune suppression is desired to prevent adverse reactions to therapies or tumor rejection. Its application in combination therapies could enhance the efficacy of other immunomodulatory agents .
- Autoimmune Diseases : The peptide's capacity to inhibit T-cell activation positions it as a potential treatment option for autoimmune diseases, where overactive immune responses lead to tissue damage. Studies have demonstrated that this compound can confer resistance against immune suppression induced by tumor products, indicating its role in restoring immune balance .
Research Findings and Data Tables
The following table summarizes key findings related to the applications of this compound:
Mécanisme D'action
Cks-17 exerts its effects by modulating intracellular signaling pathways. It elevates intracellular cyclic adenosine monophosphate (cAMP) levels and induces the phosphorylation of extracellular signal-regulated kinase (ERK) 1 and 2, mitogen-activated protein kinase/ERK kinase (MEK), protein kinase D, Raf1, and phospholipase C gamma1 (PLCγ1). The activation of ERK1/2 is mediated via the PLCγ1-protein kinase C-Raf1-MEK signaling cascade. These molecular events lead to the suppression of Th1-centric immune responses and the enhancement of Th2 responses .
Comparaison Avec Des Composés Similaires
Cks-17 is unique due to its highly conserved amino acid sequence and its potent immunosuppressive properties. Similar compounds include other synthetic peptides derived from retroviral transmembrane proteins, such as:
LDLLFL: A hexapeptide derived from this compound that also exhibits immunosuppressive activity.
p15E-derived peptides: Peptides derived from the p15E region of retroviral envelope proteins, which share similar immunosuppressive functions
This compound stands out due to its specific sequence and the comprehensive understanding of its mechanism of action, making it a valuable tool in immunological research and therapeutic development.
Activité Biologique
CKS-17 is a synthetic peptide derived from retroviral envelope proteins, specifically designed to investigate its biological activity, particularly its immunosuppressive properties. This article synthesizes findings from various studies, highlighting the compound's effects on cell-mediated immunity, its mechanisms of action, and potential therapeutic implications.
Overview of this compound
This compound is a heptadecapeptide (17 amino acids long) that corresponds to a highly conserved region in retroviral transmembrane proteins, such as p15E. This peptide has been shown to modulate immune responses, particularly in the context of cytotoxic T lymphocyte (CTL) activity and delayed-type hypersensitivity (DTH) reactions.
Inhibition of CTL Activity
Research indicates that this compound can significantly inhibit the generation of alloantigen-specific CTL activity in vitro. The inhibition is dose-dependent and occurs when this compound is introduced during the early phases of CTL induction. Specifically, it reduces the frequency of CTL precursor cells, which are crucial for generating an effective immune response. Notably, the addition of interleukin-2 (IL-2) can abrogate this inhibitory effect, suggesting that this compound may interfere with the signaling pathways involved in CTL activation .
Effects on Delayed-Type Hypersensitivity
In vivo studies have demonstrated that this compound conjugates can inhibit DTH reactions in mice. The degree of inhibition correlates with the dose administered. Interestingly, while unconjugated this compound shows minimal effects on DTH responses, its conjugated forms can render mice resistant to immunosuppression induced by tumor cell products . This suggests that this compound may mimic the immunosuppressive effects seen with certain tumor-derived factors.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- CTL Activity Study :
-
DTH Reaction Study :
- In another experiment focusing on DTH reactions to sheep erythrocytes, mice treated with this compound conjugates exhibited significantly lower inflammatory responses compared to controls. This was attributed to the peptide's ability to suppress cellular inflammatory reactions induced by concanavalin A (ConA) .
- Immunization Against Tumor Effects :
Propriétés
IUPAC Name |
(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C87H148N26O24/c1-44(2)32-51(89)72(123)103-56(25-27-65(90)114)77(128)112-62(39-66(91)115)83(134)106-54(24-19-31-97-87(94)95)76(127)104-52(23-18-30-96-86(92)93)73(124)100-43-69(118)101-57(33-45(3)4)78(129)113-63(40-71(121)122)84(135)110-59(35-47(7)8)80(131)108-60(36-48(9)10)81(132)111-61(38-50-20-14-13-15-21-50)82(133)109-58(34-46(5)6)79(130)105-53(22-16-17-29-88)75(126)107-55(26-28-70(119)120)74(125)99-41-67(116)98-42-68(117)102-64(85(136)137)37-49(11)12/h13-15,20-21,44-49,51-64H,16-19,22-43,88-89H2,1-12H3,(H2,90,114)(H2,91,115)(H,98,116)(H,99,125)(H,100,124)(H,101,118)(H,102,117)(H,103,123)(H,104,127)(H,105,130)(H,106,134)(H,107,126)(H,108,131)(H,109,133)(H,110,135)(H,111,132)(H,112,128)(H,113,129)(H,119,120)(H,121,122)(H,136,137)(H4,92,93,96)(H4,94,95,97)/t51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RESSROXEVCGJLA-DFNTYYFDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NCC(=O)NC(CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C87H148N26O24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90244017 | |
Record name | Cks 17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1942.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99273-04-8 | |
Record name | Cks 17 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099273048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cks 17 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90244017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.